REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([O:14][CH3:15])[cH:6][cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1.[OH:16][N+:17]([O-:18])=[O:19].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([O:14][CH3:15])[c:6]([N+:17](=[O:16])[O-:18])[cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)(C)C)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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COc1c([N+](=O)[O-])cc(C(C)(C)C)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |